molecular formula C17H13ClN4O B12011726 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one CAS No. 43057-26-7

8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one

Cat. No.: B12011726
CAS No.: 43057-26-7
M. Wt: 324.8 g/mol
InChI Key: ASJCMUJNNXXSQM-UHFFFAOYSA-N
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Description

8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one is a chemical compound that belongs to the class of triazolobenzodiazepines. This compound is known for its potential pharmacological activities and is often used in medicinal chemistry research. It has a molecular formula of C17H13ClN4O and is characterized by the presence of a triazole ring fused to a benzodiazepine core .

Preparation Methods

The synthesis of 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one typically involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazolobenzodiazepine core . Industrial production methods often employ solvent-free conditions to enhance yield and purity .

Chemical Reactions Analysis

8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study the function of GABA receptors.

    Medicine: It is investigated for its potential anxiolytic and anticonvulsant properties.

    Industry: It is used in the development of new pharmaceuticals

Mechanism of Action

The mechanism of action of 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one involves its interaction with the GABA_A receptor. This compound binds to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx, which results in hyperpolarization of the neuron and a calming effect .

Comparison with Similar Compounds

Similar compounds include:

    Diazepam: Another benzodiazepine with anxiolytic properties.

    Alprazolam: Known for its use in treating anxiety and panic disorders.

    Lorazepam: Used for its sedative and anxiolytic effects.

8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one is unique due to its specific triazole ring fusion, which imparts distinct pharmacological properties .

Properties

CAS No.

43057-26-7

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

8-chloro-2-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one

InChI

InChI=1S/C17H13ClN4O/c1-21-17(23)22-14-8-7-12(18)9-13(14)16(19-10-15(22)20-21)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

ASJCMUJNNXXSQM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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